molecular formula C11H12FNO3 B2478470 1-(Cyclopentyloxy)-2-fluoro-4-nitrobenzene CAS No. 956015-49-9

1-(Cyclopentyloxy)-2-fluoro-4-nitrobenzene

Cat. No.: B2478470
CAS No.: 956015-49-9
M. Wt: 225.219
InChI Key: LGEXQKXRIAOTBO-UHFFFAOYSA-N
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Description

1-(Cyclopentyloxy)-2-fluoro-4-nitrobenzene is an organic compound characterized by a cyclopentyloxy group attached to a benzene ring, which also contains a fluorine atom and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentyloxy)-2-fluoro-4-nitrobenzene typically involves the nucleophilic aromatic substitution (S_NAr) reaction. The process begins with the preparation of 2-fluoro-4-nitrophenol, which is then reacted with cyclopentanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentyloxy)-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyloxy group, leading to the formation of carbonyl compounds.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

Major Products:

    Reduction: 1-(Cyclopentyloxy)-2-fluoro-4-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Cyclopentanone derivatives and other oxidized products.

Scientific Research Applications

1-(Cyclopentyloxy)-2-fluoro-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopentyloxy)-2-fluoro-4-nitrobenzene is largely dependent on its chemical structure. The presence of the nitro group and the fluorine atom can influence its reactivity and interaction with biological targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

    1-(Cyclopentyloxy)-2-nitrobenzene: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    1-(Cyclopentyloxy)-4-nitrobenzene: The nitro group is positioned differently, potentially altering its chemical and biological properties.

    1-(Cyclopentyloxy)-2-fluorobenzene:

Uniqueness: 1-(Cyclopentyloxy)-2-fluoro-4-nitrobenzene is unique due to the combination of the cyclopentyloxy group, fluorine atom, and nitro group on the benzene ring. This specific arrangement imparts distinct chemical properties, such as enhanced reactivity in nucleophilic substitution reactions and potential bioactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-cyclopentyloxy-2-fluoro-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-10-7-8(13(14)15)5-6-11(10)16-9-3-1-2-4-9/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEXQKXRIAOTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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